(S)-(-)-Felodipine-d5
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Overview
Description
(S)-(-)-Felodipine-d5 is a deuterated form of Felodipine, a calcium channel blocker used primarily for the treatment of hypertension. The deuterium atoms replace the hydrogen atoms in the molecule, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This modification is particularly useful in scientific research and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-Felodipine-d5 involves the incorporation of deuterium atoms into the Felodipine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The reaction is carried out in specialized reactors designed to handle the high pressures and temperatures required for the exchange reaction.
Chemical Reactions Analysis
Types of Reactions: (S)-(-)-Felodipine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated alcohols.
Scientific Research Applications
(S)-(-)-Felodipine-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Felodipine.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity and stability of Felodipine.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body and improve its therapeutic efficacy.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
(S)-(-)-Felodipine-d5 exerts its effects by blocking the L-type calcium channels in the vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure. The deuterium substitution enhances the compound’s metabolic stability, prolonging its duration of action and improving its pharmacokinetic profile.
Comparison with Similar Compounds
Felodipine: The non-deuterated form of (S)-(-)-Felodipine-d5, used for the same therapeutic purposes.
Amlodipine: Another calcium channel blocker with similar pharmacological effects but different chemical structure.
Nifedipine: A related compound with a similar mechanism of action but distinct pharmacokinetic properties.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which enhance its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart. This makes it particularly valuable in scientific research and pharmaceutical development.
Properties
IUPAC Name |
3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) (4R)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m1/s1/i1D3,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTAMFZIAATZDJ-PXPDZFMISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C([C@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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